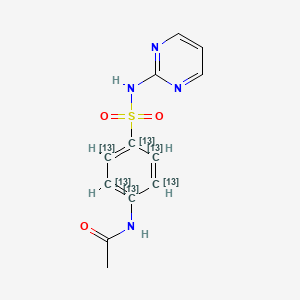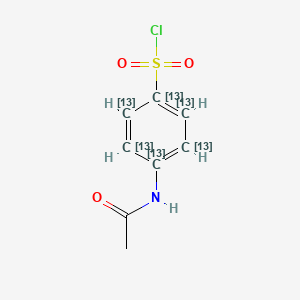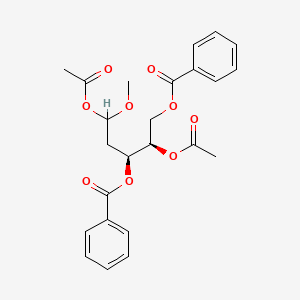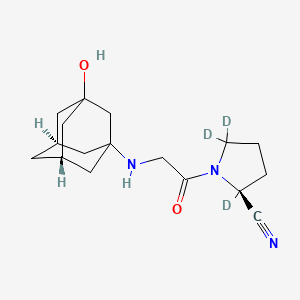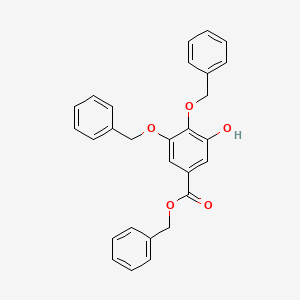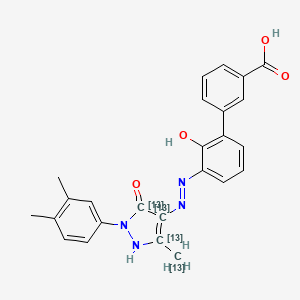
Eltrombopag-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eltrombopag-13C4, also known as SB-497115-13C4, is a variant of Eltrombopag, a medication used to treat thrombocytopenia (abnormally low platelet counts) and severe aplastic anemia . It is an orally bioavailable nonpeptide agonist of the thrombopoietin receptor . It is intended for use as an internal standard for the quantification of Eltrombopag by GC or LC-MS .
Molecular Structure Analysis
This compound has a molecular formula of C21[13C]4H22N4O4 . Its average mass is 446.437 Da and its monoisotopic mass is 446.177521 Da .
Chemical Reactions Analysis
This compound is a thrombopoietin receptor agonist . It has been used to research low blood platelet counts with chronic immune thrombocytopenia .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C21[13C]4H22N4O4 and a formula weight of 446.4 . It is slightly soluble in PBS (pH 7.2), soluble in DMF up to 1 mg/ml, and in DMSO up to 0.5 mg/ml .
Wissenschaftliche Forschungsanwendungen
Eltrombopag-13C4: Eine umfassende Analyse der Anwendungen in der wissenschaftlichen Forschung
Interner Standard für die Quantifizierung: this compound dient als interner Standard für die Quantifizierung von Eltrombopag mittels Gaschromatographie (GC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS), wodurch die Genauigkeit der Messungen und Analysen in pharmakokinetischen Studien sichergestellt wird .
Thrombopoietin-Rezeptor-Agonismus: Als ein nicht-peptidischer Agonist des Thrombopoietin-Rezeptors spielt this compound eine entscheidende Rolle bei der Simulation der natürlichen Stimulation der Thrombopoese, was für die Erforschung von Erkrankungen wie der idiopathischen Thrombozytopenischen Purpura (ITP) unerlässlich ist .
Eisenchelatisierung: Die Fähigkeit der Verbindung, Eisen zu chelatieren, macht sie zu einem interessanten Forschungsobjekt in Studien, die sich mit der Erforschung von Behandlungen für Erkrankungen befassen, die mit einer Eisenüberladung verbunden sind .
Behandlung der idiopathischen Thrombozytopenischen Purpura (ITP): this compound wird in klinischen Studien eingesetzt, um die Wirksamkeit und Sicherheit bei Erwachsenen und Kindern mit refraktärer ITP zu beurteilen, und liefert Einblicke in die Dosierung und die therapeutischen Ergebnisse .
Therapie der aplastischen Anämie: Die Forschung mit this compound umfasst systematische Übersichten seiner Kombination mit immunsuppressiver Therapie zur Behandlung der aplastischen Anämie, die zur Erweiterung des Wissens über seine Wirksamkeit und Sicherheit beitragen .
Erhaltung der Thrombozytenzahl nach der Therapie: Studien haben gezeigt, dass einige Patienten möglicherweise die Thrombozytenzahl nach Absetzen von Eltrombopag beibehalten, was this compound für das Verständnis der Langzeitwirkungen von Thrombopoietin-Rezeptor-Agonisten relevant macht .
Wirkmechanismus
Target of Action
Eltrombopag-13C4, also known as Eltrombopag, is a thrombopoietin receptor agonist . Its primary target is the transmembrane domain of the human thrombopoietin receptor (TPO-receptor) . This receptor plays a crucial role in the production of platelets from megakaryocytes in the bone marrow .
Mode of Action
This compound interacts with the transmembrane domain of the TPO-receptor . It acts as a stimulator of STAT and JAK phosphorylation . This unique mode of action allows Eltrombopag to stimulate megakaryocytopoiesis, leading to increased platelet production .
Biochemical Pathways
This compound affects the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell . This compound’s stimulation of STAT and JAK phosphorylation leads to the activation of this pathway .
Additionally, this compound has been found to directly activate BAK, a pro-apoptotic effector of the BCL2 family proteins, leading to apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is absorbed and reaches peak plasma concentration between 2 and 4 hours . Factors such as sex and genetic polymorphisms, specifically CYP1A2 rs762551 C>A, can influence the pharmacokinetic variability of this compound .
Result of Action
The primary result of this compound’s action is an increase in platelet production . This makes it effective in treating conditions characterized by low blood platelet counts, such as chronic immune (idiopathic) thrombocytopenia (ITP) and aplastic anemia . It has also been found to induce apoptosis in certain cell types .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of inflammation, as indicated by the proinflammatory cytokine interferon-γ (IFN-γ), can perturb the TPO-induced signaling pathways affected by this compound . Furthermore, factors such as sex and genetic polymorphisms can influence the pharmacokinetics and, consequently, the efficacy of this compound .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[3-[[2-(3,4-dimethylphenyl)-5-(113C)methyl-3-oxo-(3,4,5-13C3)1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33)/i3+1,16+1,22+1,24+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOQIEJWJCQGDQ-DEZJEJLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2[13C](=O)[13C](=[13C](N2)[13CH3])N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

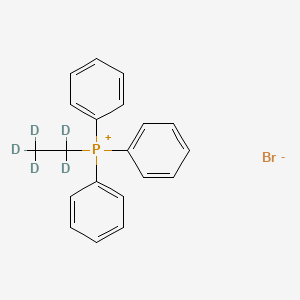

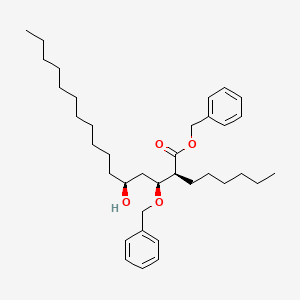
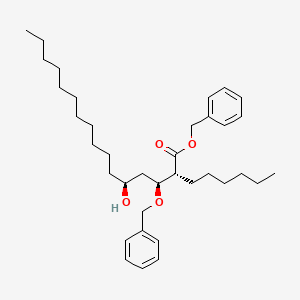
![Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate](/img/structure/B564961.png)
